molecular formula C16H10N2O2 B12688901 2-Phenylisoxazolo(4,5-c)quinolin-3(2H)-one CAS No. 103802-24-0

2-Phenylisoxazolo(4,5-c)quinolin-3(2H)-one

Cat. No.: B12688901
CAS No.: 103802-24-0
M. Wt: 262.26 g/mol
InChI Key: UBFZRACRSUKOKO-UHFFFAOYSA-N
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Description

2-Phenylisoxazolo(4,5-c)quinolin-3(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system combining an isoxazole ring with a quinoline moiety, which contributes to its distinctive chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylisoxazolo(4,5-c)quinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a quinoline derivative, the introduction of an isoxazole ring can be achieved through cyclization reactions involving nitrile oxides and alkenes. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Phenylisoxazolo(4,5-c)quinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Phenylisoxazolo(4,5-c)quinolin-3(2H)-one exerts its effects is often related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

    Quinoline derivatives: Molecules featuring the quinoline moiety with various functional groups.

Uniqueness

2-Phenylisoxazolo(4,5-c)quinolin-3(2H)-one stands out due to its fused ring system, which imparts unique chemical and biological properties. This structural feature differentiates it from other isoxazole or quinoline derivatives, potentially offering distinct advantages in terms of reactivity and biological activity.

Properties

CAS No.

103802-24-0

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

2-phenyl-[1,2]oxazolo[4,5-c]quinolin-3-one

InChI

InChI=1S/C16H10N2O2/c19-16-13-10-17-14-9-5-4-8-12(14)15(13)20-18(16)11-6-2-1-3-7-11/h1-10H

InChI Key

UBFZRACRSUKOKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(O2)C4=CC=CC=C4N=C3

Origin of Product

United States

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